molecular formula C7H10O8S B165734 5-Sulfosalicylic acid dihydrate CAS No. 5965-83-3

5-Sulfosalicylic acid dihydrate

Cat. No.: B165734
CAS No.: 5965-83-3
M. Wt: 254.22 g/mol
InChI Key: BHDKTFQBRFWJKR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-sulfosalicylic acid dihydrate is proteins . It plays a vital role in reducing and fixing proteins in agarose and polyacrylamide gels . It also acts as a metal scavenger, forming complexes with metal ions .

Mode of Action

This compound interacts with its targets by causing the precipitation of dissolved proteins . This is measured from the degree of turbidity . It also forms proton-transfer dye complexes with diazo compounds such as 4-(phenyldiazenyl)aniline .

Biochemical Pathways

The compound affects the biochemical pathways involved in protein electrophoresis . It serves as a fixing solution, stabilizing and immobilizing proteins during the process . This allows for accurate analysis of the proteins.

Pharmacokinetics

It is known to be soluble in water and alcohol , which suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the precipitation of proteins . This can be used to remove unwanted proteins from plasma samples, enabling more accurate and specific analysis of target substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and alcohol suggests that it might be more effective in aqueous environments. Furthermore, it is advised to keep this product in well-closed containers and protected from light , indicating that light and air exposure could affect its stability.

Biochemical Analysis

Biochemical Properties

5-Sulfosalicylic acid dihydrate plays a crucial role in biochemical reactions. It is primarily used as a fixing solution in protein electrophoresis, aiding in the separation of proteins . It forms complexes with metal ions, helping to remove them from solutions or bind to them for certain chemical processes . Furthermore, it has been reported to form 1:1 proton-transfer compounds with ortho-substituted monocyclic heteroaromatic Lewis bases .

Cellular Effects

This compound has shown to be effective against the breast cancer cell line, MCF-7, with less toxicity . It has been observed to reduce the viability of MCF-7 cells . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is a polyfunctional metal chelating ligand that may be used to form metal coordination complexes . It can bind to various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been utilized in the synthesis of polyfunctional 3-pyrrolin-2-one molecules . This process presents numerous notable benefits such as shorter reaction time, simple and eco-friendly procedure, excellent yield, broad applicability across various substrates, and the use of a cost-effective, easily accessible and biodegradable catalyst .

Metabolic Pathways

Given its role as a metal chelating agent, it is likely to interact with enzymes or cofactors involved in metal ion homeostasis .

Transport and Distribution

Given its solubility characteristics, it is likely to be transported and distributed within cells and tissues effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Sulfosalicylic acid dihydrate can be synthesized by heating salicylic acid with concentrated sulfuric acid . Another method involves the reaction of salicylic acid with sulfur trioxide or chlorosulfonic acid . The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using salicylic acid and sulfuric acid . The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-Sulfosalicylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl hal

Properties

IUPAC Name

2-hydroxy-5-sulfobenzoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O6S.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDKTFQBRFWJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073983
Record name Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-83-3
Record name 5-Sulfosalicylic acid dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-sulfobenzoic acid dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFOSALICYLIC ACID DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09NGQ462S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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